2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rb1 can be synthesized through various methods, including biotransformation and chemical synthesis. One notable method involves the use of the fungus Irpex lacteus, which transforms ginsenoside Rb1 into other rare ginsenosides through deglycosylation and hydroxylation reactions . Another method involves the hydrothermal synthesis of ginsenoside Rb1 carbon quantum dots using ethylenediamine .
Industrial Production Methods: Industrial production of ginsenoside Rb1 often involves extraction from ginseng roots using solvents like ethanol. The extracted compound is then purified through techniques such as high-performance liquid chromatography (HPLC) . Advances in metabolic engineering and biosynthesis have also enabled the production of ginsenoside Rb1 through microbial fermentation .
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rb1 undergoes various chemical reactions, including:
Oxidation: Ginsenoside Rb1 can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in ginsenoside Rb1.
Substitution: Substitution reactions can introduce new functional groups into the ginsenoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Various catalysts and solvents are employed depending on the desired substitution.
Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside Rd and compound K .
Scientific Research Applications
Ginsenoside Rb1 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other ginsenosides and studying their chemical properties.
Biology: Ginsenoside Rb1 is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and diabetes
Industry: Ginsenoside Rb1 is used in the development of nutraceuticals and functional foods.
Mechanism of Action
Ginsenoside Rb1 exerts its effects through multiple molecular targets and pathways:
Neuroprotection: It inhibits the overproduction of nitric oxide synthase, reducing neurotoxicity.
Anti-inflammatory: It modulates the NF-κB signaling pathway to reduce inflammation.
Anti-diabetic: It regulates glycolipid metabolism and improves insulin sensitivity.
Comparison with Similar Compounds
Ginsenoside Rb1 is compared with other ginsenosides such as ginsenoside Rg1, Rg3, and compound K:
Ginsenoside Rg1: Known for its neuroprotective and anti-aging effects.
Ginsenoside Rg3: Exhibits strong anti-cancer properties.
Compound K: Has potent anti-inflammatory and immune-modulating capabilities.
Ginsenoside Rb1 stands out due to its broad spectrum of pharmacological activities and its abundance in ginseng .
Properties
Molecular Formula |
C54H92O23 |
---|---|
Molecular Weight |
1109.3 g/mol |
IUPAC Name |
2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,51-,52+,53+,54-/m0/s1 |
InChI Key |
GZYPWOGIYAIIPV-APZIJOAJSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |
Origin of Product |
United States |
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